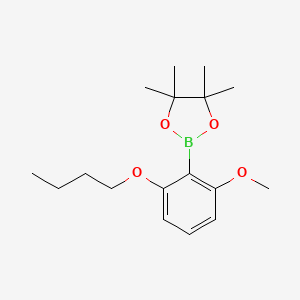
2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-BMP, is a synthetic organoboron compound that has been studied extensively for its potential use in a variety of applications. It has a wide range of properties, including high solubility in organic solvents and low toxicity. 2-BMP has been studied for its ability to act as a catalyst for the synthesis of organic compounds, as well as for its potential use in drug delivery and in the production of polymers materials. In addition, 2-BMP has been studied for its potential use in the treatment of diseases, such as cancer and Alzheimer’s disease.
Wissenschaftliche Forschungsanwendungen
2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied extensively for its potential use in a variety of scientific research applications. For example, it has been studied for its ability to act as a catalyst for the synthesis of organic compounds, as well as for its potential use in drug delivery and in the production of polymers materials. In addition, 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential use in the treatment of diseases, such as cancer and Alzheimer’s disease.
Wirkmechanismus
2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is believed to act as a Lewis acid, meaning that it has the ability to form a bond with an electron-rich species. This bond is formed through the transfer of an electron from the electron-rich species to the 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane molecule. This bond then allows the 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane molecule to interact with other molecules and catalyze the formation of new molecules.
Biochemical and Physiological Effects
2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential use in the treatment of diseases, such as cancer and Alzheimer’s disease. Studies have shown that 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has the potential to inhibit the growth of cancer cells and to reduce the damage caused by Alzheimer’s disease. In addition, 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its ability to modulate the activity of certain enzymes and proteins, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments include its high solubility in organic solvents, low toxicity, and its ability to act as a catalyst for the synthesis of organic compounds. However, there are some limitations to using 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments. For example, 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not very stable in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. One potential direction is the use of 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a therapeutic agent for the treatment of diseases, such as cancer and Alzheimer’s disease. Another potential direction is the use of 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a catalyst for the synthesis of organic compounds. Additionally, 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used as a drug delivery system, as well as for the production of polymers materials. Finally, 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to modulate the activity of certain enzymes and proteins, which could be beneficial in the treatment of certain diseases.
Synthesemethoden
2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized by a process known as the Grignard reaction. This reaction involves the use of an organoboron compound and an alkyl halide. The Grignard reaction produces a carbonyl group and an alcohol group, which are then reacted with a base to form 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The Grignard reaction can be carried out in a variety of solvents, including ethanol, methanol, and ethylene glycol.
Eigenschaften
IUPAC Name |
2-(2-butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO4/c1-7-8-12-20-14-11-9-10-13(19-6)15(14)18-21-16(2,3)17(4,5)22-18/h9-11H,7-8,12H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXFPKREMSPIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCCCC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718753 |
Source


|
| Record name | 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1204580-83-5 |
Source


|
| Record name | 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Diazaspiro[4.4]nonan-1-one](/img/structure/B598639.png)

![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)
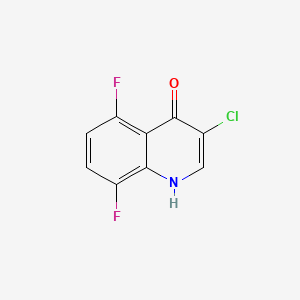
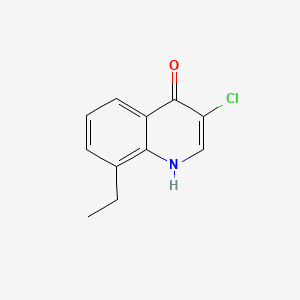
![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)
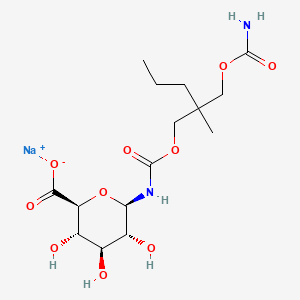
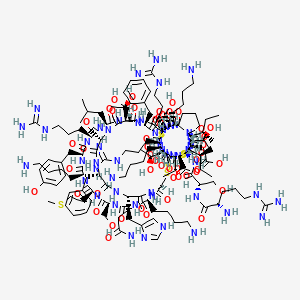
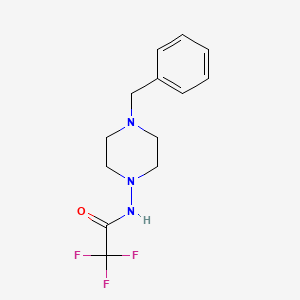
![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)
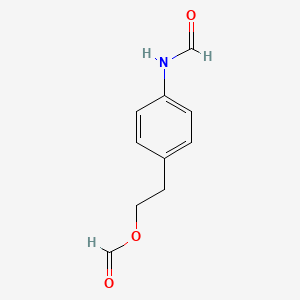

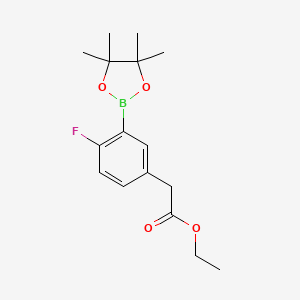
![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B598661.png)